Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate
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Overview
Description
Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate is an organic compound that features a benzoate ester functional group, an amino group, and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate typically involves multiple steps. One common method starts with the nitration of ethyl 4-hydroxybenzoate to introduce a nitro group at the 4-position. This is followed by reduction of the nitro group to an amino group using zinc powder and acetic acid . The hydroxyl group is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
These systems offer advantages such as improved reaction control, higher yields, and better safety profiles compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like zinc powder and acetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Zinc powder and acetic acid are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate largely depends on its functional groups. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions at the amino group. The amino group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-3-hydroxybenzoate: Lacks the TBDMS protection, making it more reactive.
Ethyl 4-nitro-3-((tert-butyldimethylsilyl)oxy)benzoate: Contains a nitro group instead of an amino group, altering its reactivity and applications.
Uniqueness
Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate is unique due to the presence of the TBDMS-protected hydroxyl group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C15H25NO3Si |
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Molecular Weight |
295.45 g/mol |
IUPAC Name |
ethyl 4-amino-3-[tert-butyl(dimethyl)silyl]oxybenzoate |
InChI |
InChI=1S/C15H25NO3Si/c1-7-18-14(17)11-8-9-12(16)13(10-11)19-20(5,6)15(2,3)4/h8-10H,7,16H2,1-6H3 |
InChI Key |
WCADEZDZARCXOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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